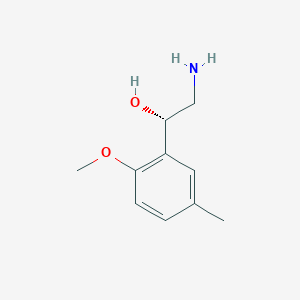
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions typically include:
Reagents: Chiral reducing agents such as borane complexes or chiral oxazaborolidine catalysts.
Solvents: Common solvents include tetrahydrofuran (THF) or methanol.
Temperature: The reaction is usually carried out at low temperatures, ranging from -20°C to 0°C, to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation processes. These processes utilize:
Catalysts: Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Pressure: High-pressure hydrogenation (50-100 psi) to ensure complete reduction.
Purification: The product is typically purified using crystallization or chromatography techniques to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.
Mecanismo De Acción
The mechanism of action of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-amino-1-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the phenyl ring.
2-amino-1-(2-methylphenyl)ethan-1-ol: Lacks the methoxy group on the phenyl ring.
Uniqueness
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and pharmacological research.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
Clave InChI |
PVJJWHPKKFAAEF-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)[C@@H](CN)O |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)
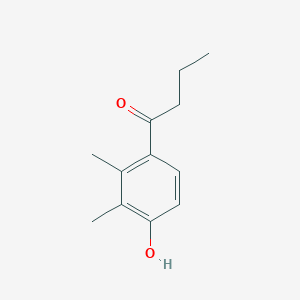
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
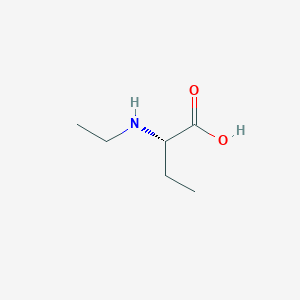
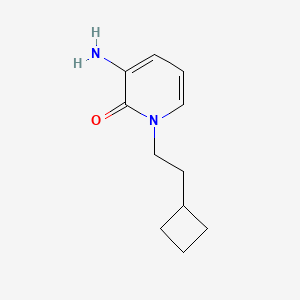
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
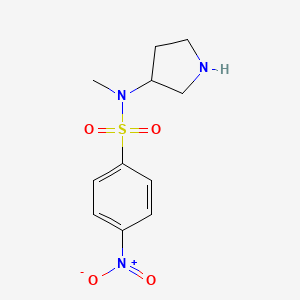
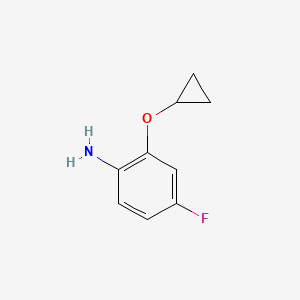
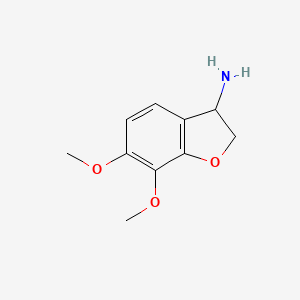

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)

